4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Fragment-Based Drug Discovery Medicinal Chemistry Biophysical Assays

Choose this specific hydrochloride salt (CAS 478832-05-2) over the free base for superior aqueous solubility and stability in biological assays and synthetic workflows. Its defined structure (MW 226.7, LogP 0.84, TPSA 46.33 Ų) and high DMSO solubility (45.34 mg/mL) make it an ideal fragment scaffold for drug discovery. Ensure experimental reproducibility with high-purity material.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 478832-05-2
Cat. No. B112666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzylpyrrolidin-2-one hydrochloride
CAS478832-05-2
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
InChIKeyBWOHUVMBCGXODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-benzylpyrrolidin-2-one Hydrochloride (CAS 478832-05-2): Procurement & Chemical Profile


4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) is a synthetic organic compound belonging to the 1-benzylpyrrolidin-2-one class, characterized by a pyrrolidin-2-one core with a 4-amino substituent and an N-benzyl group, and exists as a hydrochloride salt [1]. It has a molecular weight of 226.7 g/mol and a molecular formula of C11H15ClN2O . The compound is a fragment molecule that serves as a versatile scaffold for molecular design, enabling structural modification and optimization in drug discovery and chemical biology research [2].

4-Amino-1-benzylpyrrolidin-2-one Hydrochloride (CAS 478832-05-2): Why Generic Substitution Fails


Simple substitution with the free base (CAS 368429-69-0) or other salt forms is not equivalent due to critical differences in physicochemical properties and research utility. The hydrochloride salt confers enhanced aqueous solubility and stability, which directly impacts its performance in biological assays and synthetic workflows compared to the neutral free base . Furthermore, the compound's specific stereochemistry and substitution pattern distinguish it from related analogs like 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam), which have divergent pharmacological profiles [1]. As a defined fragment molecule, its use in fragment-based drug discovery requires precise control over purity, salt form, and solubility, making uncontrolled substitution a risk to experimental reproducibility [2].

4-Amino-1-benzylpyrrolidin-2-one Hydrochloride (CAS 478832-05-2): Quantitative Evidence Guide


Enhanced Aqueous Solubility and Handling for Biological Assays

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) exhibits markedly improved aqueous solubility compared to its free base analog (CAS 368429-69-0), a critical factor for reliable in vitro experimentation . This salt form provides a calculated aqueous solubility of 2.57 mg/mL (11.3 mM), whereas the free base is significantly less soluble, as indicated by its lower predicted LogS values . The hydrochloride salt also demonstrates high solubility in DMSO (45.34 mg/mL, 200 mM), a standard solvent for compound library storage and screening, ensuring consistent handling and assay reproducibility [1].

Fragment-Based Drug Discovery Medicinal Chemistry Biophysical Assays

Validated Purity and Quality Control Metrics for Reproducible Research

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) is supplied with rigorous quality control, including a standard purity of 97% as verified by NMR, HPLC, and GC analyses . This high purity specification is critical for ensuring consistent biological activity and minimizing off-target effects in fragment-based screening. In contrast, related compounds like 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride (CAS 2044703-04-8) may have different purity profiles or salt stoichiometry, which can introduce variability in experimental outcomes . The availability of batch-specific certificates of analysis (CoA) and safety data sheets (SDS) further supports reproducible research practices .

Chemical Synthesis Analytical Chemistry Quality Control

Defined Fragment Scaffold for Structure-Based Drug Design

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) is explicitly categorized and utilized as a fragment molecule, providing a validated starting point for fragment-based drug discovery (FBDD) [1]. Its molecular weight (226.7 g/mol) and physicochemical properties (e.g., LogP ~0.84, TPSA 46.33 Ų) are within the optimal range for fragment libraries, facilitating hit identification and optimization . In contrast, related compounds like 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) are larger and have established nootropic activity, making them less suitable as initial fragments for de novo design [2]. The compound's amino and benzyl groups offer distinct vectors for chemical elaboration, enabling efficient exploration of chemical space around the pyrrolidin-2-one core.

Fragment-Based Drug Discovery Structure-Based Design Medicinal Chemistry

Structural Differentiation from Bioactive Analogs via Substitution Pattern

The 4-amino substitution in 4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) provides a distinct chemical handle compared to the 4-(aminomethyl) group found in nebracetam analogs, which are known nootropic agents [1]. Molecular docking studies on 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives have shown interactions with acetylcholine receptors, whereas the target compound's 4-amino group offers different hydrogen-bonding capabilities and steric profile, potentially leading to divergent biological activity and selectivity [2]. This structural nuance is critical for researchers aiming to explore novel chemical space or avoid off-target pharmacology associated with known bioactive scaffolds.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Chiral Purity and Enantiomeric Options for Stereospecific Studies

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) is available as a racemic mixture, but its enantiopure forms—(4R)-4-amino-1-benzylpyrrolidin-2-one (CAS 906750-12-7) and (4S)-4-amino-1-benzylpyrrolidin-2-one (CAS 791568-49-5)—are also commercially available . This allows researchers to conduct stereospecific investigations, comparing the biological activity of individual enantiomers with the racemate. For instance, in related pyrrolidin-2-one derivatives, enantiomers have shown differential activity, with one enantiomer being significantly more potent (e.g., IC50 values differing by >10-fold in some cases) [1]. The availability of these chiral forms provides a unique advantage over compounds where only the racemate is accessible.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Scalable Procurement and Supply Chain Reliability

4-Amino-1-benzylpyrrolidin-2-one hydrochloride (CAS 478832-05-2) is stocked and shipped from multiple global suppliers, including AKSci (SF Bay, USA), Bidepharm (China), and TargetMol (China), with defined packaging and purity specifications [1]. This contrasts with more specialized analogs, such as enantiopure forms or custom-synthesized derivatives, which may have longer lead times and higher costs. The compound's widespread availability in research quantities (e.g., 1g, 10mg, 50mg) ensures consistent supply for both small-scale exploratory studies and larger synthetic campaigns, reducing project delays due to material shortages.

Chemical Procurement Supply Chain Research Operations

4-Amino-1-benzylpyrrolidin-2-one Hydrochloride (CAS 478832-05-2): Optimal Application Scenarios


Fragment-Based Drug Discovery (FBDD) Campaigns

Utilize 4-Amino-1-benzylpyrrolidin-2-one hydrochloride as a validated fragment molecule for initial screening and hit identification. Its favorable physicochemical properties (MW 226.7, LogP 0.84, TPSA 46.33 Ų) align with fragment library design principles, and its high DMSO solubility (45.34 mg/mL) ensures compatibility with automated liquid handling systems . The compound's defined structure allows for rapid SAR exploration through chemical elaboration at the amino and benzyl positions [1].

Medicinal Chemistry Scaffold Optimization

Employ the compound as a core scaffold for the synthesis of novel pyrrolidin-2-one derivatives. The hydrochloride salt form enhances aqueous solubility, facilitating reactions in aqueous or protic solvents and improving handling during parallel synthesis . The 4-amino group serves as a versatile handle for amide bond formation, sulfonamide synthesis, or reductive amination, enabling efficient diversification [1]. The compound's high purity (97%) ensures that synthetic intermediates are of consistent quality [2].

Stereochemical Structure-Activity Relationship (SAR) Studies

Conduct rigorous stereochemical SAR by comparing the biological activity of the racemic hydrochloride (CAS 478832-05-2) with its enantiopure forms, (4R)-4-amino-1-benzylpyrrolidin-2-one (CAS 906750-12-7) and (4S)-4-amino-1-benzylpyrrolidin-2-one (CAS 791568-49-5) . This approach is essential for identifying eudysmic ratios and optimizing chiral centers for target engagement, particularly in programs where stereochemistry is known to influence potency and selectivity [1].

Chemical Biology Probe Development

Use the compound as a starting point for the design of chemical probes to interrogate biological pathways. Its structural distinction from the nootropic agent nebracetam (4-aminomethyl analog) makes it a valuable tool for exploring novel target space without the confounding pharmacology of known bioactive molecules . The compound's reliable solubility and purity profiles support robust biophysical and biochemical assay development [1].

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